3-Iodo-2-nitrobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3ClINO4S It is a derivative of benzene, where the benzene ring is substituted with iodine, nitro, and sulfonyl chloride groups
Vorbereitungsmethoden
The synthesis of 3-Iodo-2-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from benzene derivatives. One common method includes the nitration of iodobenzene to introduce the nitro group, followed by sulfonation to add the sulfonyl chloride group. The reaction conditions often involve the use of strong acids like sulfuric acid and chlorosulfonic acid .
Analyse Chemischer Reaktionen
3-Iodo-2-nitrobenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro and sulfonyl chloride groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
3-Iodo-2-nitrobenzene-1-sulfonyl chloride has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Iodo-2-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can undergo reduction to form amines, which can further participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
3-Iodo-2-nitrobenzene-1-sulfonyl chloride can be compared with other similar compounds such as:
2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the iodine substituent, making it less reactive in certain reactions.
4-Nitrobenzenesulfonyl chloride: The nitro group is positioned differently, affecting the compound’s reactivity and applications.
3-Bromo-2-nitrobenzene-1-sulfonyl chloride: Similar structure but with a bromine substituent instead of iodine, which can influence the compound’s reactivity and selectivity in reactions.
Eigenschaften
Molekularformel |
C6H3ClINO4S |
---|---|
Molekulargewicht |
347.52 g/mol |
IUPAC-Name |
3-iodo-2-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClINO4S/c7-14(12,13)5-3-1-2-4(8)6(5)9(10)11/h1-3H |
InChI-Schlüssel |
KQASHIJSSJHRNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)[N+](=O)[O-])S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.